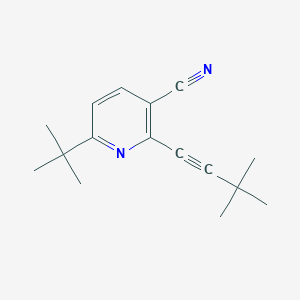
6-tert-Butyl-2-(3,3-dimethylbut-1-ynyl)nicotinonitrile
Cat. No. B8334565
M. Wt: 240.34 g/mol
InChI Key: OAEXTQWVYDNQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09273080B2
Procedure details


15.7 g (60 mmol) of triphenylphosphine, 6.7 g (30 mmol) of palladium(II) acetate, 5.7 g (30 mmol) of copper(I) iodide and 155.6 g (1.9 mmol) of tert-butylacetylene are added consecutively to a solution of 194.7 g (1 mol) of 2-chloro-3-cyano-6-tert-butylpyridine, S28, in a mixture of 1800 ml of DMF and 1000 ml of triethylamine, and the mixture is stirred at 65° C. for 4 h. After cooling, the precipitated triethylammonium hydrochloride is filtered off with suction, rinsed with 300 ml of DMF. The filtrate is freed from the solvents in vacuo. The oily residue is taken up in 1000 ml of ethyl acetate, the solution is washed five times with 500 ml of water each time and once with 500 ml of saturated sodium chloride solution, and the organic phase is dried over magnesium sulfate. After removal of the ethyl acetate in vacuo, the black oily residue is subjected to bulb-tube distillation (p about 10−2 mbar, T=120-140° C.). Yield: 190.6 g (793 mmol), 79%. Purity: >97% according to 1H-NMR.






Name
copper(I) iodide
Quantity
5.7 g
Type
catalyst
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:20]([C:24]#[CH:25])([CH3:23])([CH3:22])[CH3:21].Cl[C:27]1[C:32]([C:33]#[N:34])=[CH:31][CH:30]=[C:29]([C:35]([CH3:38])([CH3:37])[CH3:36])[N:28]=1>CN(C=O)C.C(N(CC)CC)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[Cu]I>[C:35]([C:29]1[CH:30]=[CH:31][C:32]([C:33]#[N:34])=[C:27]([C:25]#[C:24][C:20]([CH3:23])([CH3:22])[CH3:21])[N:28]=1)([CH3:38])([CH3:37])[CH3:36] |f:5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
155.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C#C
|
|
Name
|
|
|
Quantity
|
194.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC=C1C#N)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
1800 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
6.7 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
|
Name
|
copper(I) iodide
|
|
Quantity
|
5.7 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at 65° C. for 4 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated triethylammonium hydrochloride is filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with 300 ml of DMF
|
WASH
|
Type
|
WASH
|
|
Details
|
the solution is washed five times with 500 ml of water each time
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
once with 500 ml of saturated sodium chloride solution, and the organic phase is dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removal of the ethyl acetate in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the black oily residue is subjected to bulb-tube
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distillation (p about 10−2 mbar, T=120-140° C.)
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)C1=NC(=C(C#N)C=C1)C#CC(C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
